molecular formula C18H20O5 B1502550 Laurycolactone B CAS No. 85643-77-2

Laurycolactone B

Cat. No. B1502550
CAS RN: 85643-77-2
M. Wt: 316.3 g/mol
InChI Key: CHTGFNQFMFSMRT-SGRYNZJISA-N
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Description

Laurycolactone B is a natural product found in Eurycoma longifolia Jack . It is a type of diterpenoid and has a molecular formula of C18H20O5 .


Synthesis Analysis

Laurycolactone A and B are new quassinoids with a C18 basic skeleton isolated from the Vietnamese Simaroubaceae, Eurycoma longifolia Jack . The structure of Eurycomalactone, a C19 quassinoid isolated previously from the same plant, has been revised and shown to be .


Molecular Structure Analysis

The molecular formula of this compound is C18H20O5 . The IUPAC name is (1S,2R,9R,10S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo [10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione . The molecular weight is 316.3 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 316.35 . It has a crystalline physical description .

Scientific Research Applications

Chemical Structure and Isolation

Laurycolactone B is a quassinoid isolated from the plant Eurycoma longifolia, which has been studied for its unique chemical structure. Nguyen-ngoc-Suong et al. (1982) characterized Laurycolactone A and B as new quassinoids with a C18 basic skeleton isolated from Eurycoma longifolia, with their structures established through spectral means and X-ray diffraction analysis (Nguyen-ngoc-Suong et al., 1982). Similarly, Hooi Hoon Ang et al. (2002) identified this compound among other quassinoids isolated from the roots of the same plant (Hooi Hoon Ang et al., 2002).

Pharmacological Importance

Eurycoma longifolia, the source of this compound, has been recognized for various medicinal uses. Bhat and Karim (2010) reviewed the ethnobotanical and pharmacological importance of Eurycoma longifolia, highlighting its traditional uses and the bioactive compounds, including this compound (Bhat & Karim, 2010).

Analytical Method Development

Mutschlechner et al. (2018) developed an HPLC-DAD/ELSD method for the assessment of Eurycoma longifolia products and extracts, which can be utilized for the analysis of compounds including this compound. This method is vital for quality control and verification of herbal products containing this compound (Mutschlechner et al., 2018).

Potential Antifungal and Antimicrobial Activities

D. Walters et al. (2003) and Jian Wang et al. (2022) explored the antifungal activities of lauric acid, a compound related to this compound, highlighting its potential in treating plant pathogenic fungi and rice sheath blight disease. These studies suggest the potential of this compound or its derivatives in similar applications (Walters et al., 2003); (Jian Wang et al., 2022).

properties

IUPAC Name

(1S,2R,9R,10S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-7-5-10(19)17(3)9(7)6-11(20)18(4)12-8(2)14(23-16(12)22)13(21)15(17)18/h5-6,8,12-15,21H,1-4H3/t8-,12-,13+,14-,15-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTGFNQFMFSMRT-SGRYNZJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C1C(=O)O2)(C(=O)C=C4C3(C(=O)C=C4C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@@H]([C@H]3[C@]([C@H]1C(=O)O2)(C(=O)C=C4[C@@]3(C(=O)C=C4C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10234899
Record name Laurycolactone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85643-77-2
Record name Laurycolactone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085643772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laurycolactone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using Accelerated Solvent Extraction (ASE) in studying compounds like Laurycolactone B from Eurycoma longifolia?

A1: Accelerated Solvent Extraction (ASE) offers a rapid and efficient method for extracting bioactive compounds like this compound from plant material like Eurycoma longifolia roots. [] This technique utilizes elevated temperatures and pressures, enhancing extraction speed and potentially preserving delicate compounds. Researchers successfully optimized ASE conditions for this compound extraction, achieving a maximum yield of 9.21 mg/g using a specific combination of temperature, static time, and cycles. [] This highlights the technique's value in efficiently obtaining this compound for further investigation.

Q2: What analytical techniques were employed to identify this compound and other compounds in Eurycoma longifolia extracts?

A2: Researchers utilized a powerful combination of techniques to identify this compound and other phytochemicals within Eurycoma longifolia extracts. [] After extraction, a sophisticated method called Liquid Chromatography coupled with Triple Quadrupole and Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) was employed. [] This technique allows for the separation of individual compounds within the complex extract, followed by their precise identification based on their mass-to-charge ratios and fragmentation patterns.

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